Bis(4-isopropylphenyl)iodonium hexafluorophosphate
Description
Properties
IUPAC Name |
bis(4-propan-2-ylphenyl)iodanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22I.F6P/c1-13(2)15-5-9-17(10-6-15)19-18-11-7-16(8-12-18)14(3)4;1-7(2,3,4,5)6/h5-14H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEPXLSJIREXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F6IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603287 | |
| Record name | Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69842-76-8 | |
| Record name | Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of bis(4-isopropylphenyl)iodonium hexafluorophosphate typically involves the oxidative coupling of 4-isopropylphenyl iodide derivatives followed by anion exchange to introduce the hexafluorophosphate counterion. The key steps include:
- Oxidation of aryl iodide to form the diaryliodonium intermediate.
- Ion exchange to replace initial anions with hexafluorophosphate.
- Purification by recrystallization to obtain the final product.
This general approach is consistent with the preparation of diaryliodonium salts in the literature, adapted specifically for the 4-isopropylphenyl substituent.
Detailed Preparation Methodology
2.1 Oxidative Coupling Reaction
- Starting Materials : 4-isopropylphenyl iodide is used as the aryl iodide precursor.
- Oxidizing Agent : m-Chloroperoxybenzoic acid (m-CPBA) is commonly employed as the oxidant to convert aryl iodide into the corresponding iodonium salt intermediate.
- Solvent : Dichloromethane (DCM) or similar organic solvents are used to dissolve reactants.
- Reaction Conditions : The reaction is typically carried out at room temperature or slightly below, with stirring to ensure uniform mixing.
- Reaction Time : Around 4 to 24 hours depending on scale and conditions.
Reaction Example :
m-CPBA (1.1 equivalents) is added to a solution of 4-isopropylphenyl iodide (1.0 equivalent) in DCM (0.15 M). The mixture is stirred until the reaction completes, monitored by TLC or NMR.
- After the oxidation step, the reaction mixture is quenched with ice water and extracted with petroleum ether to separate organic components.
- The organic layer is then treated with a saturated aqueous solution of potassium hexafluorophosphate (KPF6) to precipitate the hexafluorophosphate salt.
- The precipitate is filtered and washed to remove impurities.
- The crude product is recrystallized from a mixture of ethanol and water (1:1 ratio) to enhance purity.
- The purified this compound is dried under vacuum to remove residual solvents.
While the above method is the most direct and commonly referenced, related iodonium salts have been prepared using similar oxidative coupling methods followed by ion exchange with hexafluorophosphate or hexafluoroantimonate salts.
- Use of Iodobenzene Diacetate and Acid Catalysts : In some cases, iodobenzene diacetate reacts with substituted arenes in the presence of acids such as p-toluenesulfonic acid to form iodonium salts, which are then subjected to ion exchange with hexafluorophosphate salts. This method is noted for operational simplicity and suitability for industrial scale.
- One-Pot Reactions : Some patents describe one-pot procedures where the oxidant, aryl iodide, and acid catalyst are combined in a single step, followed by ion exchange and crystallization. This reduces purification steps and improves yield.
Data Table Summarizing Preparation Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oxidation | 4-Isopropylphenyl iodide + m-CPBA (1.1 equiv.) in DCM (0.15 M) | Room temperature, 4–24 h stirring |
| Quenching and Extraction | Ice water quench, petroleum ether extraction | Separates organic layer |
| Ion Exchange | Saturated KPF6 aqueous solution | Precipitates hexafluorophosphate salt |
| Purification | Recrystallization from EtOH:H2O (1:1) | Vacuum drying for solvent removal |
Research Findings and Analytical Data
- NMR Characterization : The product is typically characterized by ^1H NMR (400 MHz, CDCl3), showing aromatic proton signals consistent with the bis(4-isopropylphenyl)iodonium structure.
- Yield and Purity : Recrystallization improves purity significantly, with yields depending on reaction scale and conditions but generally high due to efficient precipitation of the hexafluorophosphate salt.
- Safety Notes : Iodonium salts are reactive and can cause skin irritation; handling requires protective equipment and proper ventilation.
Summary and Industrial Relevance
The preparation of this compound is well-established through oxidative coupling of aryl iodides using peroxy acids, followed by ion exchange with hexafluorophosphate salts. The methods are adaptable for laboratory and industrial scales, offering a balance between operational simplicity and product purity. Advances in one-pot synthesis and acid catalysis further enhance the feasibility of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis(4-isopropylphenyl)iodonium hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodonium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iodoarenes, while substitution reactions can produce various substituted phenyl compounds.
Scientific Research Applications
Photopolymerization Applications
Cationic Photoinitiators
Iodonium salts, including bis(4-isopropylphenyl)iodonium hexafluorophosphate, are extensively utilized as cationic photoinitiators in the polymerization of epoxides and vinyl ethers. When exposed to UV light, these compounds generate superacids that initiate the polymerization process. This application is crucial in the development of coatings, adhesives, and inks where rapid curing and high performance are required .
Case Study: Photoinitiating Systems
Research by Kirschner et al. (2019) highlighted the effectiveness of iodonium sulfonates and this compound in photoinitiating systems devoid of aromatic amines. The study demonstrated improved performance metrics over traditional systems, indicating a shift towards more environmentally friendly formulations .
Functionalization of Materials
Surface Modification
The compound is also employed in the functionalization of materials such as black phosphorus. A study by Van Druenen (2019) explored the covalent modification of few-layer black phosphorus using aryl iodonium salts. The results indicated that this compound could effectively modify the surface properties, enhancing its applicability in electronic devices .
Comparison with Diazonium Compounds
The functionalization efficiency was compared to diazonium-modified black phosphorus, revealing that iodonium salts provided superior outcomes in terms of stability and reactivity. This aspect is particularly significant for applications in nanotechnology and optoelectronics .
Photo-Acid Generators (PAGs)
Role as Photo-Acid Generators
As a photo-acid generator, this compound undergoes photolysis to release acids upon irradiation. This property is beneficial in applications such as lithography and microfabrication where precise control over acid generation is necessary for patterning processes .
Research Insights
Studies have shown that this compound can be integrated into formulations for advanced photoresists used in semiconductor manufacturing, allowing for high-resolution patterning essential for modern electronics .
Environmental Considerations
Toxicological Assessments
Despite its advantages, the use of this compound raises concerns regarding potential toxicological effects, particularly due to the formation of benzene as a byproduct during photopolymerization processes. Research indicates that careful formulation and handling can mitigate these risks, emphasizing the need for ongoing assessment of safety profiles in industrial applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Bis(4-isopropylphenyl)iodonium hexafluorophosphate involves the transfer of the iodonium group to a substrate, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.
Comparison with Similar Compounds
Comparison with Structurally Similar Diaryliodonium Salts
Key Compounds for Comparison
The following iodonium hexafluorophosphate salts are structurally and functionally analogous to Bis(4-isopropylphenyl)iodonium hexafluorophosphate:
Diphenyliodonium Hexafluorophosphate (Ph₂I⁺PF₆⁻)
- Structure: Two unsubstituted phenyl groups.
- Applications: Baseline photoinitiator in UV-curable resins and electronics .
Bis(4-methylphenyl)iodonium Hexafluorophosphate (Me₂Ph₂I⁺PF₆⁻)
- Structure: 4-methylphenyl substituents.
- Applications: Enhanced solubility and polymerization efficiency compared to diphenyliodonium salts .
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate (t-Bu₂Ph₂I⁺PF₆⁻)
- Structure: Bulky 4-tert-butylphenyl groups.
- Applications: High thermal stability; used in coatings and adhesives .
This compound (Target Compound)
Comparative Analysis
Table 1: Physical and Chemical Properties
Table 2: Reactivity and Performance
Substituent Effects on Performance
Steric Effects :
- Bulkier substituents (e.g., tert-butyl) reduce electron transfer rates and polymerization shrinkage but enhance thermal stability .
- The isopropyl group offers intermediate steric hindrance, balancing reactivity and material properties .
Electronic Effects :
- Electron-donating groups (e.g., methyl, isopropyl) increase iodonium salt stability and UV absorption .
- tert-Butyl groups provide superior stability but slower initiation kinetics .
Solubility :
- Methyl and isopropyl derivatives exhibit better solubility in polar solvents (e.g., acetonitrile) than tert-butyl analogs .
Biological Activity
Bis(4-isopropylphenyl)iodonium hexafluorophosphate (BIPH) is a member of the diphenyliodonium (DPI) family, which are known for their applications in photoinitiation and polymerization processes. This compound has garnered attention due to its unique biological activity, particularly in metabolic pathways and potential therapeutic applications. This article reviews the biological activity of BIPH, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
BIPH is characterized by its iodonium salt structure, which enhances its reactivity compared to other compounds in the DPI class. The presence of the hexafluorophosphate counterion contributes to its solubility and stability in various solvents, making it suitable for biochemical applications.
Enzyme Inhibition
One of the notable biological activities of BIPH is its ability to inhibit specific enzymes involved in amino acid metabolism. Research indicates that BIPH can modulate enzyme activity, affecting amino acid utilization in vitro. This inhibition may provide insights into metabolic processes and therapeutic targets for conditions related to amino acid dysregulation.
Table 1: Enzyme Inhibition Data
| Compound Name | Target Enzyme | Inhibition Effect | Reference |
|---|---|---|---|
| BIPH | Amino Acid Utilization Enzymes | Moderate Inhibition | |
| Bis(4-methylphenyl)iodonium bromide | Various Amino Acid Metabolizing Enzymes | Significant Inhibition |
Photoinitiation and Polymerization
BIPH is also investigated for its role as a photoinitiator in cationic polymerization processes. Its ability to generate superacids upon UV irradiation makes it effective for initiating polymerization reactions, particularly in the synthesis of epoxy resins and vinyl ethers. Studies have shown that BIPH can facilitate high conversion rates of monomers under UV light, demonstrating its utility in industrial applications .
Table 2: Photoinitiation Efficiency
| Compound Name | Monomer Type | Conversion Rate (%) | Reference |
|---|---|---|---|
| BIPH | Methyl Methacrylate | 30% after 3 min UV exposure | |
| Bis(4-methylphenyl)iodonium hexafluorophosphate | Epoxy Resins | High Conversion Rates |
Study on Metabolic Pathways
A study conducted on the effects of BIPH on metabolic pathways revealed that its inhibitory action on amino acid utilization could affect cellular metabolism significantly. The research highlighted how BIPH's interaction with metabolic enzymes can lead to altered biochemical pathways, providing a potential mechanism for therapeutic intervention in metabolic disorders.
Photopolymerization Applications
In another investigation focusing on the photopolymerization capabilities of BIPH, researchers demonstrated that when used as a photoinitiator, it outperformed traditional initiators in terms of efficiency and reaction speed. The study concluded that BIPH's unique properties make it an ideal candidate for developing new materials with enhanced performance characteristics .
Q & A
Basic Questions
Q. What are the standard synthetic methods for Bis(4-isopropylphenyl)iodonium hexafluorophosphate, and what purity benchmarks are used in academic settings?
- Methodological Answer : The compound is typically synthesized via iodonium salt formation by reacting 4-isopropyliodobenzene with a hexafluorophosphate counterion under anhydrous conditions. A common route involves oxidative coupling of aryl iodides with arenes in the presence of a strong oxidant (e.g., m-CPBA) followed by anion exchange with NH₄PF₆ . Purity benchmarks include ≥95% by HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, P, F content within ±0.4% of theoretical values) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons in the 7.2–7.8 ppm range (doublets for para-substituted isopropyl groups) and quaternary carbons at ~150 ppm confirm aryl-iodonium bonding .
- UV-Vis : Absorption maxima near 260–270 nm (π→π* transitions of the iodonium core) .
- FT-IR : Peaks at 840–860 cm⁻¹ (PF₆⁻ stretching) and 2950–2980 cm⁻¹ (C-H stretching of isopropyl groups) .
Q. How does the solubility profile of this compound vary across common organic solvents?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., acetonitrile, DMF) but limited solubility in non-polar solvents (e.g., hexane). Optimal storage uses anhydrous DCM at –20°C to prevent hydrolysis. Solubility tests should be conducted under inert atmospheres due to moisture sensitivity .
Advanced Questions
Q. What mechanistic pathways explain the photoinitiation efficiency of this compound in cationic polymerization, and how do substituents (isopropyl vs. tert-butyl) influence radical generation kinetics?
- Methodological Answer : Upon UV irradiation, the iodonium salt undergoes homolytic cleavage, generating aryl radicals and strong Brønsted acids (HPF₆). The isopropyl groups enhance steric hindrance, slowing recombination rates compared to tert-butyl analogs, as shown by laser flash photolysis (radical lifetimes: ~50 ns for isopropyl vs. ~30 ns for tert-butyl) . Substituent effects on quantum yields (Φ) can be quantified using ferrioxalate actinometry .
Q. How do thermal stability profiles (TGA/DSC) of this compound compare to methyl or tert-butyl analogs?
- Methodological Answer :
- TGA : Decomposition onset at ~200°C for the isopropyl derivative vs. ~175°C for methyl analogs, attributed to increased steric bulk stabilizing the iodonium core .
- DSC : Endothermic peaks at 180–185°C (melting) with ΔH values differing by ≤5 kJ/mol between analogs. Contradictions in literature data often arise from moisture content or heating rates (recommended: 10°C/min under N₂) .
Q. What experimental strategies resolve contradictions in reported quantum yields for photoacid generation between solution-phase and polymer-embedded systems?
- Methodological Answer : Discrepancies arise from matrix effects (e.g., viscosity, polarity). To reconcile
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
